molecular formula C22H16ClNO6 B3531848 4-acetylbenzyl 4-(2-chloro-4-nitrophenoxy)benzoate

4-acetylbenzyl 4-(2-chloro-4-nitrophenoxy)benzoate

Cat. No.: B3531848
M. Wt: 425.8 g/mol
InChI Key: JPWURCAEDVSRGO-UHFFFAOYSA-N
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Description

4-acetylbenzyl 4-(2-chloro-4-nitrophenoxy)benzoate is an organic compound with the molecular formula C22H16ClNO6 This compound is characterized by its complex structure, which includes an acetylbenzyl group and a chloro-nitrophenoxy group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetylbenzyl 4-(2-chloro-4-nitrophenoxy)benzoate typically involves multiple steps. One common method includes the following steps:

    Preparation of 4-acetylbenzyl bromide: This can be achieved by reacting 4-acetylbenzyl alcohol with hydrobromic acid in the presence of a dehydrating agent like phosphorus tribromide.

    Formation of 4-(2-chloro-4-nitrophenoxy)benzoic acid: This involves the reaction of 2-chloro-4-nitrophenol with 4-bromobenzoic acid in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of 4-acetylbenzyl bromide with 4-(2-chloro-4-nitrophenoxy)benzoic acid in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-acetylbenzyl 4-(2-chloro-4-nitrophenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-acetylbenzoic acid.

    Reduction: Formation of 4-acetylbenzyl 4-(2-chloro-4-aminophenoxy)benzoate.

    Substitution: Formation of 4-acetylbenzyl 4-(2-methoxy-4-nitrophenoxy)benzoate.

Scientific Research Applications

4-acetylbenzyl 4-(2-chloro-4-nitrophenoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and inhibition due to its structural complexity.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetylbenzyl 4-(2-chloro-4-nitrophenoxy)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acetylbenzyl group can also participate in various biochemical pathways, potentially leading to the modulation of enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetylbenzyl 4-(2-chloro-4-aminophenoxy)benzoate
  • 4-acetylbenzyl 4-(2-methoxy-4-nitrophenoxy)benzoate
  • 4-acetylbenzyl 4-(2-chloro-4-hydroxyphenoxy)benzoate

Uniqueness

4-acetylbenzyl 4-(2-chloro-4-nitrophenoxy)benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structural complexity makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

(4-acetylphenyl)methyl 4-(2-chloro-4-nitrophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO6/c1-14(25)16-4-2-15(3-5-16)13-29-22(26)17-6-9-19(10-7-17)30-21-11-8-18(24(27)28)12-20(21)23/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWURCAEDVSRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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